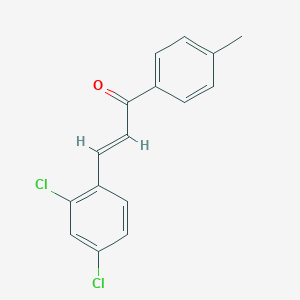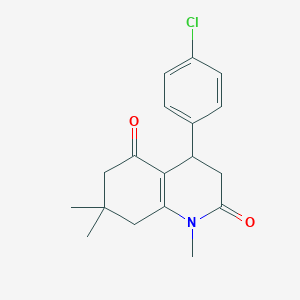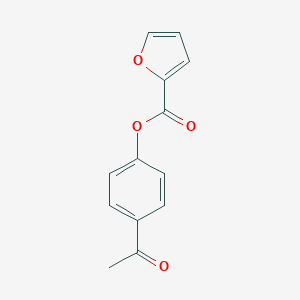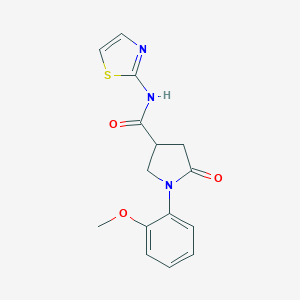
3-(2,4-Dichlorphenyl)-1-(4-methylphenyl)prop-2-en-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as Curcumin, is a natural compound found in the turmeric plant. It has been extensively studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one exerts its effects through multiple mechanisms of action. It has been shown to inhibit the activity of several enzymes and transcription factors involved in inflammation and cancer development. It also has antioxidant properties, which can protect cells from oxidative damage. Additionally, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to modulate several signaling pathways involved in cell growth and death.
Biochemical and Physiological Effects:
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of inflammatory enzymes and cytokines. It also has antioxidant properties, which can protect cells from oxidative damage. 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in research. However, 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to administer to cells and animals. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one research. One area of research is to improve the bioavailability of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one by developing new formulations or delivery methods. Another area of research is to investigate the potential use of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in combination with other compounds or therapies for the treatment of various diseases. Additionally, more studies are needed to fully understand the mechanisms of action of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and its potential therapeutic applications.
Synthesemethoden
3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one can be extracted from the dried rhizomes of the turmeric plant. However, the yield of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one from the plant is low, and the extraction process is time-consuming. Therefore, several synthetic methods have been developed to produce 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in large quantities. The most common method is the Claisen-Schmidt condensation reaction between acetylacetone and 2,4-dichlorobenzaldehyde in the presence of a base such as potassium hydroxide.
Wissenschaftliche Forschungsanwendungen
Pflanzenschutz und Pestizidalternativen
Chalcone wurden als potenzielle umweltfreundliche Alternativen für den Pflanzenschutz identifiziert, die als Pestizide und Unkrautbekämpfungsmittel dienen. Ihr sekundärer Pflanzenstoffwechsel ermöglicht einen nachhaltigeren Ansatz in der Landwirtschaft .
Pharmakologische Aktivitäten
Chalcone zeigen ein breites Spektrum an pharmakologischen Aktivitäten, darunter entzündungshemmende, antitumorale, antibakterielle, antimykotische, antimalaria, antidiabetische, anticancerogene und antituberkulose Eigenschaften. Dies macht sie wertvoll in der Medikamentenforschung und medizinischen Chemie .
Traditionelle Medizin und biologische Wirkungen
In der traditionellen Medizin werden Chalcon-akkumulationsanlagen wegen ihrer positiven biologischen Wirkungen wie entzündungshemmender, antimikrobieller, antimykotischer, antioxidativer, zytotoxischer, antitumoraler und chemopräventiver Aktivitäten verwendet .
Medizinische Forschung und Entwicklung
Die Synthese und Struktur-Aktivitäts-Beziehungen von Chalconen sind entscheidend für die medizinische Forschung. Ihre Toxizitäts- und Sicherheitsprofile sind ebenfalls wichtige Überlegungen für ihre potenzielle Verwendung bei der Entwicklung neuer Medikamente .
Gesundheitliche Vorteile und therapeutische Anwendungen
Chalcone sind für ihre gesundheitlichen Vorteile bekannt und finden aufgrund ihrer herbiziden, fungiziden, bakteriziden und antiviralen Eigenschaften Anwendungen in verschiedenen Bereichen .
Leitmoleküle für die Medikamentenentwicklung
Als Leitmoleküle in der medizinischen Chemie sind Chalcone von entscheidender Bedeutung für die Entdeckung neuer Medikamente. Ihre Eigenschaften, Biosynthese, strukturelle Vielfalt und biologischen Aktivitäten werden umfassend untersucht, um Struktur-Aktivitäts-Beziehungen zu verstehen .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-2-4-13(5-3-11)16(19)9-7-12-6-8-14(17)10-15(12)18/h2-10H,1H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJYNXIZXDHRB-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76734-08-2 |
Source


|
| Record name | 2,4-DICHLORO-4'-METHYLCHALCONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is notable about the crystal structure of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one and what property does this structure contribute to?
A1: 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one crystallizes in a non-centrosymmetric space group []. This means that the crystal lacks a center of symmetry, which is crucial for exhibiting second-order nonlinear optical properties [].
Q2: How are the molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one arranged within the crystal lattice?
A2: The molecules of 3-(2,4-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one are linked together by intermolecular C—H⋯O interactions, forming chains that extend along the c-axis of the crystal lattice [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)



![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514273.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514274.png)
![2-bromo-N-(4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B514312.png)




![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B514640.png)
![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)